7-溴-3-氯-咪唑并[1,2-a]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Molecular Structure Analysis
The molecular formula of 3-Bromo-7-chloroimidazo[1,2-a]pyridine is CHBrClN2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized via various radical reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .科学研究应用
过渡金属自由卤化
Junxuan Li 等人 (2018) 描述了使用亚氯酸钠/亚溴酸钠作为卤素源,对咪唑并[1,2-a]吡啶进行过渡金属自由区域选择性卤化的过程。该方法有效地形成 C-Cl 或 C-Br 键,随后通过铃木-宫浦反应转化为咪唑并[1,2-a]吡啶核心 π 系统,突出了 7-溴-3-氯-咪唑并[1,2-a]吡啶等化合物的合成途径(Li 等人,2018)。
腐蚀抑制
A. Saady 等人 (2021) 评估了新型咪唑并[4,5-b]吡啶衍生物对低碳钢腐蚀的抑制性能,展示了溴代和氯代取代咪唑并[1,2-a]吡啶在保护工业材料方面的潜力(Saady 等人,2021)。
铜介导好氧氧化合成
肖强周等人 (2016) 开发了一种通过铜介导好氧氧化偶联合成 3-溴-咪唑并[1,2-a]吡啶的方法。该工艺因其温和的条件和官能团耐受性而引人注目,使其成为合成 7-溴-3-氯-咪唑并[1,2-a]吡啶衍生物的宝贵工具(周等人,2016)。
光学性质和计算分析
S. D. Jadhav 等人 (2018) 研究了取代基对咪唑并[1,2-a]吡啶的线性和非线性光学性质的影响。他们的工作重点关注供体-π-受体基团,提供了对这些化合物(与 7-溴-3-氯-咪唑并[1,2-a]吡啶等衍生物相关)的电子结构和潜在光学应用的见解(Jadhav 等人,2018)。
药理性质
C. Enguehard-Gueiffier 和 A. Gueiffier (2007) 综述了咪唑并[1,2-a]吡啶的药理性质,强调了该支架在药物化学中的重要性。他们对酶抑制剂、受体配体和抗感染剂的讨论突出了该化合物在药物开发和药理学研究中的潜力(Enguehard-Gueiffier 和 Gueiffier,2007)。
作用机制
Target of Action
7-Bromo-3-chloro-imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines, which are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the reaction conditions can influence the compound’s action.
安全和危害
While the specific safety and hazards for 7-Bromo-3-chloro-imidazo[1,2-a]pyridine are not mentioned in the sources, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar compounds . They may cause skin irritation, serious eye irritation, and respiratory irritation .
未来方向
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating their potential in drug discovery research for infectious diseases.
属性
IUPAC Name |
7-bromo-3-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYCLDRNWUACJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。